

physical and chemical properties of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole

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Compound of Interest

Compound Name: 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole

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An In-depth Technical Guide on 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of the isoxazole derivative, **5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole**. It includes key identifiers, physicochemical data, and a detailed, plausible experimental protocol for its synthesis and purification. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and organic synthesis.

Core Compound Properties

5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole is a substituted isoxazole, a class of heterocyclic compounds known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^[1] The presence of a trifluoromethyl group on the phenyl ring can significantly influence its lipophilicity and metabolic stability, potentially enhancing its pharmacological profile.

A summary of the known physical and chemical properties of **5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole** is presented in the table below for easy reference and

comparison.

Property	Value	Source(s)
IUPAC Name	3-[3-(trifluoromethyl)phenyl]isoxazol-5-amine	N/A
CAS Number	82360-94-9	[2]
Molecular Formula	C ₁₀ H ₇ F ₃ N ₂ O	[2]
Molecular Weight	228.17 g/mol	[2]
Appearance	Off-white to pale yellow crystalline powder	[2]
Melting Point	175-179 °C	[2]
Solubility	Soluble in DMSO, sparingly soluble in methanol	[2]
Purity	>98% (typical)	[2]

Spectroscopic Data

While specific spectra for **5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole** are not readily available in the public domain, characteristic spectroscopic data for similar 3,5-disubstituted isoxazoles have been reported. These can serve as a reference for the characterization of the title compound.

- ¹H NMR: Aromatic protons are expected in the range of δ 7.0-8.0 ppm. The amino group protons would likely appear as a broad singlet, and the isoxazole ring proton as a singlet around δ 6.0-7.0 ppm.[3][4]
- ¹³C NMR: Aromatic carbons typically resonate between δ 120-140 ppm. The carbons of the isoxazole ring would appear at distinct chemical shifts, and the trifluoromethyl carbon would also have a characteristic signal.[4][5]

- IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amino group (around 3300-3500 cm^{-1}), C=N and C=C stretching of the isoxazole and phenyl rings (around 1500-1600 cm^{-1}), and C-F stretching vibrations from the trifluoromethyl group.[3][5][6]
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ would be expected at m/z 228.17, with characteristic fragmentation patterns.[5]

Experimental Protocols

The synthesis of **5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole** can be achieved through various established methods for isoxazole ring formation. A plausible and efficient approach is a multi-component reaction, which offers advantages such as high atom economy and procedural simplicity.[5]

Synthesis of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole

This protocol is a generalized procedure based on the one-pot synthesis of similar 5-amino-3-phenylisoxazole derivatives.[5]

Materials:

- 3-(Trifluoromethyl)benzaldehyde
- Malononitrile
- Hydroxylamine hydrochloride
- Ceric Ammonium Nitrate (CAN) or another suitable Lewis acid catalyst
- Isopropyl alcohol or ethanol
- Ethyl acetate
- Sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)

- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

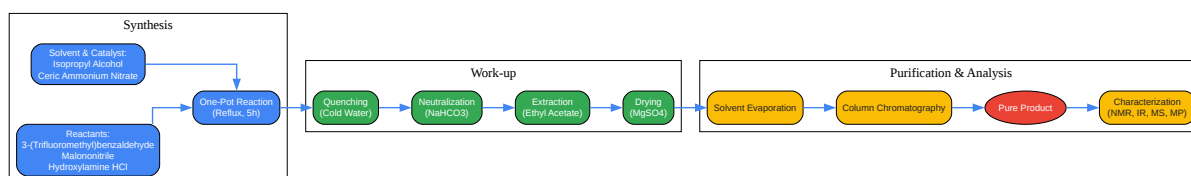
- In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-(trifluoromethyl)benzaldehyde (1.2 mmol), malononitrile (1.0 mmol), and hydroxylamine hydrochloride (1.0 mmol) in isopropyl alcohol (25 mL).
- To this stirring solution, add a catalytic amount of ceric ammonium nitrate (e.g., 20 mol%).
- Heat the reaction mixture to reflux and maintain for approximately 5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane, 4:6).
- Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
- Neutralize the mixture with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3 x 25 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure **5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole**.

Characterization:

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, IR, and mass spectrometry, and by determination of its melting point.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of **5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole** as described in the experimental protocol.



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A logical workflow for the synthesis and purification of the target compound.

Biological Activity and Mechanism of Action

While specific biological activity and mechanism of action for **5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole** are not yet extensively documented in publicly available literature, the isoxazole scaffold is a well-established pharmacophore. Isoxazole derivatives have been reported to exhibit a wide range of biological activities, including but not limited to:

- **Anticancer Activity:** Some isoxazole-containing compounds have shown potent anticancer effects.^[3]
- **Anti-inflammatory Activity:** The isoxazole ring is a core component of some anti-inflammatory drugs.^[7]
- **Antimicrobial Activity:** Various isoxazole derivatives have demonstrated antibacterial and antifungal properties.^[5]

- Enzyme Inhibition: Trifluoromethylated isoxazoles have been investigated as inhibitors of enzymes such as α -amylase.[8]
- Receptor Antagonism: Certain isoxazole analogues have been identified as antagonists for receptors like the AMPA receptor.[9]

Further research is required to elucidate the specific biological targets and signaling pathways modulated by **5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole**. In vitro and in vivo studies, including enzyme inhibition assays, receptor binding studies, and cell-based assays, would be necessary to determine its pharmacological profile and potential therapeutic applications.

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